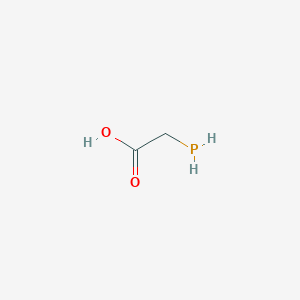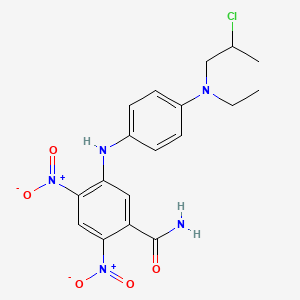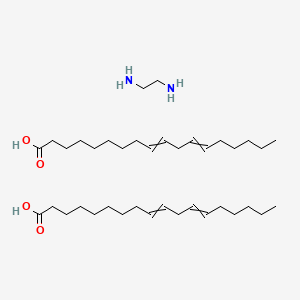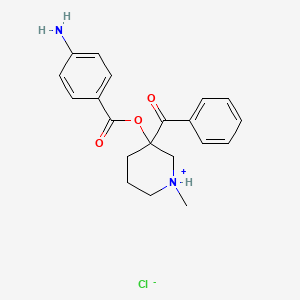
(+-)-1-Methyl-3-benzoyl-(p-aminobenzoyloxy)piperidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(±)-1-Methyl-3-benzoyl-(p-aminobenzoyloxy)piperidine hydrochloride is a synthetic compound with a complex structure It is characterized by the presence of a piperidine ring substituted with a methyl group, a benzoyl group, and a p-aminobenzoyloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (±)-1-Methyl-3-benzoyl-(p-aminobenzoyloxy)piperidine hydrochloride typically involves multiple steps. One common route starts with the preparation of the piperidine ring, followed by the introduction of the methyl group, benzoyl group, and p-aminobenzoyloxy group. The final step involves the formation of the hydrochloride salt.
Piperidine Ring Formation: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Methyl Group Introduction: The methyl group is introduced via alkylation reactions using methylating agents such as methyl iodide.
Benzoyl Group Addition: The benzoyl group is added through acylation reactions using benzoyl chloride in the presence of a base.
p-Aminobenzoyloxy Group Addition: The p-aminobenzoyloxy group is introduced through esterification reactions involving p-aminobenzoic acid and appropriate alcohols.
Hydrochloride Salt Formation: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of (±)-1-Methyl-3-benzoyl-(p-aminobenzoyloxy)piperidine hydrochloride involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(±)-1-Methyl-3-benzoyl-(p-aminobenzoyloxy)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl and p-aminobenzoyloxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Applications De Recherche Scientifique
(±)-1-Methyl-3-benzoyl-(p-aminobenzoyloxy)piperidine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including analgesic and anesthetic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (±)-1-Methyl-3-benzoyl-(p-aminobenzoyloxy)piperidine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Procaine: A local anesthetic with a similar p-aminobenzoic acid moiety.
Tetracaine: Another local anesthetic with structural similarities.
Benzocaine: A topical anesthetic with a related chemical structure.
Uniqueness
(±)-1-Methyl-3-benzoyl-(p-aminobenzoyloxy)piperidine hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which may confer distinct pharmacological properties compared to other similar compounds.
This detailed article provides a comprehensive overview of (±)-1-Methyl-3-benzoyl-(p-aminobenzoyloxy)piperidine hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
| 31823-18-4 | |
Formule moléculaire |
C20H23ClN2O3 |
Poids moléculaire |
374.9 g/mol |
Nom IUPAC |
(3-benzoyl-1-methylpiperidin-1-ium-3-yl) 4-aminobenzoate;chloride |
InChI |
InChI=1S/C20H22N2O3.ClH/c1-22-13-5-12-20(14-22,18(23)15-6-3-2-4-7-15)25-19(24)16-8-10-17(21)11-9-16;/h2-4,6-11H,5,12-14,21H2,1H3;1H |
Clé InChI |
VETOIGICEIOTIS-UHFFFAOYSA-N |
SMILES canonique |
C[NH+]1CCCC(C1)(C(=O)C2=CC=CC=C2)OC(=O)C3=CC=C(C=C3)N.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


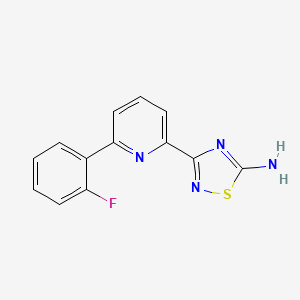
![5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid,3-hydroxy-8-oxo-7-[(phenylacetyl)amino]-,(4-methoxyphenyl)methyl ester,(6R,7R)-(9ci)](/img/structure/B13748213.png)

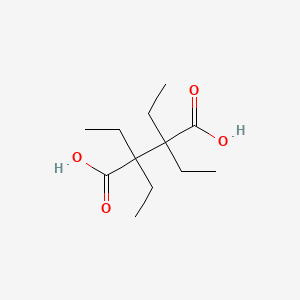
![4-[4-(4-aminophenyl)-2,5-bis(ethylsulfanylmethyl)phenyl]aniline](/img/structure/B13748229.png)


